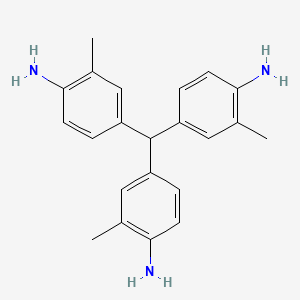
4,4',4''-Methanetriyltris(2-methylaniline)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’,4’'-Methanetriyltris(2-methylaniline) is a chemical compound with the molecular formula C22H25N3 and a molecular weight of 331.45 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-Methanetriyltris(2-methylaniline) can be achieved through several methods. One common approach involves the nitration and reduction of arenes. This method typically includes the following steps:
Nitration: The aromatic compound is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
In an industrial setting, the production of 4,4’,4’'-Methanetriyltris(2-methylaniline) often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4,4’,4’'-Methanetriyltris(2-methylaniline) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated compounds in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction typically produces the corresponding amines .
Aplicaciones Científicas De Investigación
4,4’,4’'-Methanetriyltris(2-methylaniline) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4,4’,4’'-Methanetriyltris(2-methylaniline) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Methylenebis(2-ethylbenzenamine): Similar in structure but with ethyl groups instead of methyl groups.
4,4’-Methylenebis(2-methylaniline): Lacks the additional methanetriyl group.
Uniqueness
4,4’,4’'-Methanetriyltris(2-methylaniline) is unique due to its specific structure, which includes three methylaniline groups connected by a methanetriyl bridge. This structure imparts distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
4479-33-8 |
|---|---|
Fórmula molecular |
C22H25N3 |
Peso molecular |
331.5 g/mol |
Nombre IUPAC |
4-[bis(4-amino-3-methylphenyl)methyl]-2-methylaniline |
InChI |
InChI=1S/C22H25N3/c1-13-10-16(4-7-19(13)23)22(17-5-8-20(24)14(2)11-17)18-6-9-21(25)15(3)12-18/h4-12,22H,23-25H2,1-3H3 |
Clave InChI |
YZUBRULGWRHPMP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)C(C2=CC(=C(C=C2)N)C)C3=CC(=C(C=C3)N)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


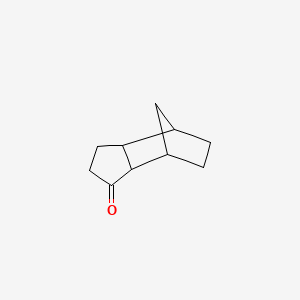

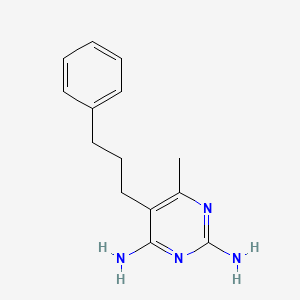




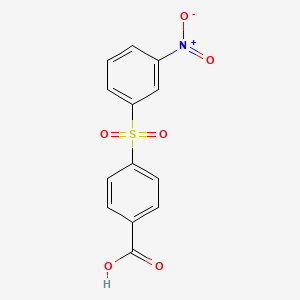

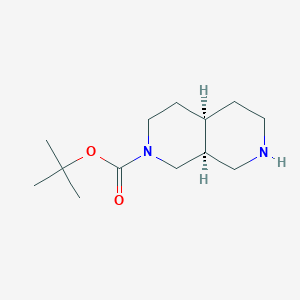
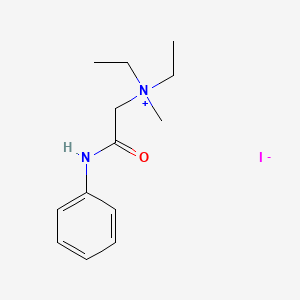
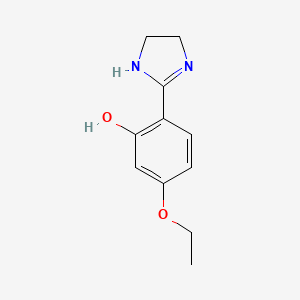
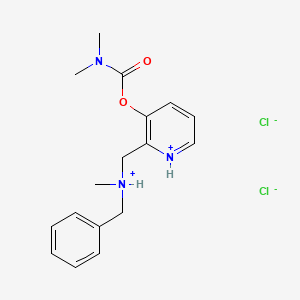
![N-[tris(aziridin-1-yl)-lambda5-phosphanylidene]benzenesulfonamide](/img/structure/B12814451.png)
